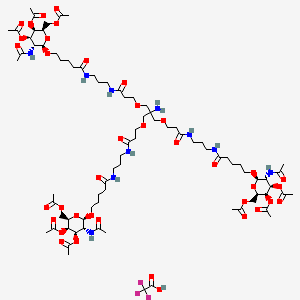

Tri-GalNAc(OAc)3 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H128N10O36.C2HF3O2/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95;3-2(4,5)1(6)7/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92);(H,6,7)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQFLUVDYMPTBZ-QBHSIBJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H129F3N10O38 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1907.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tri-GalNAc(OAc)3 TFA: Properties, Synthesis, and Applications in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Tri-GalNAc(OAc)3 TFA, a critical building block in the development of liver-targeted therapeutics. This compound serves as a precursor to trivalent N-acetylgalactosamine (GalNAc) ligands, which exhibit high affinity for the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. This specific interaction facilitates receptor-mediated endocytosis, enabling the targeted delivery of a wide range of therapeutic payloads, including small molecules, siRNAs, and antibodies, to the liver. This document details the physicochemical characteristics of this compound, provides representative experimental protocols for its synthesis and bioconjugation, and illustrates the underlying biological and experimental workflows.

Core Chemical Properties

This compound is a complex organic molecule designed for facile conjugation to various drug modalities. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility in organic solvents commonly used in synthesis. The acetate (OAc) protecting groups on the sugar moieties prevent unwanted side reactions during conjugation and are typically removed in a final deprotection step to expose the free hydroxyl groups, which are essential for ASGPR recognition.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈₁H₁₂₉F₃N₁₀O₃₈ | Commercial Suppliers |

| Molecular Weight | 1907.93 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | ≥98% | Commercial Suppliers |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | -20°C to -80°C, protected from moisture and light | MedChemExpress |

| Computed TPSA | 644.99 Ų | ChemScene |

| Computed LogP | -2.0662 | ChemScene |

| Hydrogen Bond Donors | 11 | ChemScene |

| Hydrogen Bond Acceptors | 38 | ChemScene |

| Rotatable Bonds | 60 | ChemScene |

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic utility of Tri-GalNAc-conjugated compounds stems from their ability to hijack the natural biological pathway of the asialoglycoprotein receptor (ASGPR). This receptor, predominantly expressed on hepatocytes, is responsible for clearing glycoproteins from circulation. The trivalent arrangement of GalNAc residues in the ligand leads to a high-avidity interaction with the ASGPR, triggering receptor-mediated endocytosis.

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis of a Tri-GalNAc building block and its subsequent conjugation to a model antibody and an siRNA. These protocols are synthesized from various literature sources and are intended for informational purposes. Researchers should adapt these methods based on their specific molecules and available laboratory resources.

Synthesis of a Carboxy-Terminated Tri-GalNAc(OAc)3 Linker

This protocol outlines a "pot-economy" approach to synthesize a trivalent GalNAc ligand with a carboxylic acid handle, suitable for subsequent activation and conjugation.

Materials:

-

Commercially available penta-acetylated galactosamine

-

Appropriate linker with an amino group and a protected carboxylic acid

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Monomeric GalNAc Acid: Synthesize the GalNAc acid from penta-acetylated galactosamine according to established literature procedures.

-

Scaffold Assembly: In a round-bottom flask, dissolve the amino-linker scaffold in anhydrous DMF.

-

First Coupling Reaction: Add the GalNAc acid (1.1 equivalents), HBTU (1.1 equivalents), and DIPEA (2.5 equivalents). Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Second and Third Coupling (Iterative Process): Repeat the coupling and purification steps to attach the second and third GalNAc moieties to the scaffold.

-

Deprotection of the Carboxylic Acid: Dissolve the fully assembled, protected Tri-GalNAc linker in a solution of TFA in DCM (e.g., 50% v/v). Stir at room temperature for 1-2 hours.

-

Final Purification: Remove the solvent and TFA under reduced pressure. The resulting crude carboxy-terminated Tri-GalNAc(OAc)3 can be purified by preparative HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conjugation of Tri-GalNAc(OAc)3-COOH to an Antibody

This protocol describes the conjugation of the synthesized carboxy-terminated Tri-GalNAc linker to the lysine residues of a model antibody via NHS ester chemistry.

Materials:

-

Tri-GalNAc(OAc)3-COOH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMF or DMSO

-

Model antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Purification system (e.g., size-exclusion chromatography or protein A/G affinity chromatography)

Procedure:

-

Activation of the Tri-GalNAc Linker: In a microcentrifuge tube, dissolve Tri-GalNAc(OAc)3-COOH, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF. Allow the reaction to proceed for 4-6 hours at room temperature to form the Tri-GalNAc(OAc)3-NHS ester.

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in a conjugation-compatible buffer.

-

Conjugation Reaction: Add the activated Tri-GalNAc(OAc)3-NHS ester solution to the antibody solution. The molar ratio of the NHS ester to the antibody will determine the degree of labeling and should be optimized (e.g., start with a 10- to 20-fold molar excess). Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

-

Purification of the Conjugate: Remove the unreacted Tri-GalNAc linker and byproducts by size-exclusion chromatography or affinity chromatography.

-

Characterization: Characterize the purified Tri-GalNAc-antibody conjugate by SDS-PAGE to confirm conjugation, and determine the degree of labeling by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

Synthesis of a Tri-GalNAc Conjugated siRNA

This protocol outlines the solid-phase synthesis of an siRNA with a 3'-Tri-GalNAc conjugate using a phosphoramidite building block.

Materials:

-

Tri-GalNAc phosphoramidite building block

-

Controlled pore glass (CPG) solid support

-

Standard reagents for solid-phase oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking solution)

-

Ammonia/methylamine solution for cleavage and deprotection

-

HPLC system for purification

Procedure:

-

Solid-Phase Synthesis: The siRNA sense strand is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

-

Conjugation Step: In the final coupling cycle, the Tri-GalNAc phosphoramidite is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Cleavage and Deprotection: The synthesized conjugate is cleaved from the CPG solid support, and the base and phosphate protecting groups are removed by treatment with a solution of aqueous ammonia and methylamine at elevated temperature.

-

Purification: The crude Tri-GalNAc-siRNA conjugate is purified by anion-exchange or reverse-phase HPLC.

-

Desalting and Annealing: The purified sense strand is desalted, and then annealed with an equimolar amount of the complementary antisense strand to form the final siRNA duplex.

-

Characterization: The final product is characterized by LC-MS to confirm its identity and purity.

Experimental and Logical Workflows

Visualizing the workflows for synthesis and application is crucial for understanding the multi-step processes involved in utilizing this compound.

Conclusion

This compound is a cornerstone reagent for the development of hepatocyte-targeted therapeutics. Its well-defined chemical properties and versatile reactivity allow for its conjugation to a diverse array of drug molecules. The resulting Tri-GalNAc-conjugated drugs can effectively harness the ASGPR-mediated endocytosis pathway to achieve high concentrations in the liver, thereby enhancing therapeutic efficacy and minimizing off-target side effects. The protocols and workflows detailed in this guide provide a foundational understanding for researchers and drug developers aiming to leverage this powerful targeting strategy. As the field of targeted drug delivery continues to evolve, the importance of precisely engineered building blocks like this compound will undoubtedly grow.

Synthesis of Tri-GalNAc(OAc)3 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triantennary N-acetylgalactosamine (Tri-GalNAc) conjugates have emerged as a pivotal technology in targeted drug delivery, particularly for silencing RNA (siRNA) and antisense oligonucleotide (ASO) therapeutics directed to hepatocytes. The high-affinity binding of the trivalent GalNAc ligand to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells facilitates rapid and efficient internalization of the therapeutic payload. This technical guide provides a comprehensive overview of the synthesis of Tri-GalNAc(OAc)3 TFA, a key building block for the construction of these targeted therapies. This molecule features a triantennary GalNAc cluster with acetyl-protected hydroxyl groups and a terminal primary amine present as a trifluoroacetate (TFA) salt, rendering it a versatile synthon for further conjugation.

Synthesis Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Core Scaffold Synthesis: Construction of a trivalent scaffold with a central branching unit and terminal reactive groups for GalNAc attachment, culminating in a protected terminal amine. A common and efficient scaffold is based on tris(2-aminoethyl)amine (TREN).

-

GalNAc Moiety Attachment and Peracetylation: Conjugation of three N-acetylgalactosamine units to the scaffold, followed by the protection of the free hydroxyl groups on the sugar rings via acetylation.

-

Deprotection and Salt Formation: Selective deprotection of the terminal amine and its subsequent conversion to the trifluoroacetate salt to improve stability and handling.

This guide will detail a plausible synthetic pathway, drawing from established methodologies in carbohydrate and peptide chemistry.

Experimental Protocols

Stage 1: Synthesis of the Tri-GalNAc Core with a Protected Amine

This stage focuses on the construction of the central trivalent scaffold. A common approach involves the use of a tris(2-aminoethyl)amine (TREN) core, which provides three primary amino groups for the attachment of the GalNAc moieties and a central tertiary amine that can be extended to introduce a terminal functional group.

Protocol 1: Synthesis of a TREN-based Scaffold with a Boc-protected Amine

-

Activation of a Linker: A bifunctional linker, such as N-Boc-6-aminohexanoic acid, is activated. To a solution of N-Boc-6-aminohexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration.

-

Coupling to TREN: The filtered solution containing the activated N-Boc-6-aminohexanoic acid-NHS ester is added dropwise to a solution of tris(2-aminoethyl)amine (TREN) (0.33 eq) in anhydrous DCM with triethylamine (3.0 eq) at 0 °C. The reaction is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the tris-N-(N'-Boc-6-aminohexanoyl)-tris(2-aminoethyl)amine scaffold.

Stage 2: Attachment of GalNAc and Peracetylation

In this stage, the N-acetylgalactosamine units are coupled to the scaffold, followed by the protection of the sugar hydroxyl groups.

Protocol 2: Amide Coupling of GalNAc and Subsequent Acetylation

-

Preparation of GalNAc Acid: Commercially available 2-acetamido-2-deoxy-D-galactopyranose is oxidized to the corresponding galactonic acid derivative.

-

Activation of GalNAc Acid: The GalNAc acid derivative (3.3 eq) is activated using a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) (3.3 eq) and N,N-diisopropylethylamine (DIPEA) (6.6 eq) in anhydrous dimethylformamide (DMF).

-

Coupling to Scaffold: The Boc-protected TREN scaffold from Protocol 1 (1.0 eq) is deprotected under acidic conditions (e.g., 4 M HCl in dioxane) to liberate the three primary amines. The resulting amine salt is neutralized, and the free amine is dissolved in anhydrous DMF. The activated GalNAc acid solution is then added to the scaffold solution, and the reaction is stirred at room temperature for 24 hours.

-

Peracetylation: After completion of the coupling reaction, the solvent is removed in vacuo. The crude product is dissolved in a mixture of acetic anhydride and pyridine (1:1 v/v) and stirred at room temperature for 12 hours to acetylate all free hydroxyl groups on the GalNAc moieties.

-

Work-up and Purification: The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO3, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated. The crude peracetylated product is purified by column chromatography.

Stage 3: Final Deprotection and TFA Salt Formation

The final steps involve the removal of the Boc protecting group from the terminal amine and the formation of the trifluoroacetate salt.

Protocol 3: Boc Deprotection and TFA Salt Formation

-

Boc Deprotection: The purified, peracetylated Tri-GalNAc conjugate with the Boc-protected terminal amine (1.0 eq) is dissolved in a minimal amount of DCM. An excess of trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM) is added, and the reaction is stirred at room temperature for 1-2 hours.

-

TFA Salt Formation and Isolation: The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM. The residue is co-evaporated with toluene several times to ensure complete removal of excess acid. The resulting solid is the desired this compound salt. The product can be further purified by precipitation from a suitable solvent system (e.g., DCM/ether) to obtain a white solid.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purification Method |

| Tris-N-(N'-Boc-6-aminohexanoyl)-tris(2-aminoethyl)amine | C45H87N7O9 | 886.22 | 60-70 | Silica Gel Chromatography |

| Peracetylated Tri-GalNAc-TREN-Boc | C105H168N10O45 | 2382.55 | 50-60 | Silica Gel Chromatography |

| This compound | C99H159N10O42 · CF3COOH | 2268.39 (free base) | >90 (from deprotection) | Precipitation |

Visualization of the Synthetic Workflow

A Technical Guide to Tri-GalNAc(OAc)3 TFA: A Key Ligand for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-GalNAc(OAc)3 TFA (CAS Number 1159408-65-7) is a synthetically derived, trivalent N-acetylgalactosamine (GalNAc) ligand that has emerged as a critical component in the targeted delivery of therapeutics to hepatocytes.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of next-generation oligonucleotide and protein degradation therapies.

The core utility of this compound lies in its high-affinity binding to the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes.[1][2] This specific interaction facilitates rapid and efficient receptor-mediated endocytosis, enabling the targeted delivery of conjugated payloads to the liver.[3][4] This strategy has been successfully employed to enhance the potency of small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and to pioneer the development of Lysosome-Targeting Chimeras (LYTACs) for the degradation of extracellular and membrane proteins.

Physicochemical Properties

This compound is a complex molecule with well-defined chemical and physical characteristics. These properties are crucial for its handling, storage, and application in bioconjugation strategies.

| Property | Value | Reference(s) |

| CAS Number | 1159408-65-7 | |

| Molecular Formula | C81H129F3N10O38 | |

| Molecular Weight | 1907.93 g/mol | |

| Appearance | White to off-white oil or solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO. In vivo formulations often use a combination of DMSO, PEG300, Tween-80, and saline. | |

| Storage | 4°C, sealed storage, away from moisture and light. For long-term storage, -20°C is recommended. |

Synthesis and Functionalization

A more common and well-documented application is the synthesis of GalNAc-conjugated oligonucleotides using a GalNAc phosphoramidite building block. This solid-phase synthesis approach allows for the direct incorporation of the GalNAc moiety onto the oligonucleotide chain.

Experimental Protocol: Synthesis of GalNAc-Oligonucleotide Conjugates via Phosphoramidite Chemistry

This protocol describes a general method for the solid-phase synthesis of 5'-GalNAc conjugated oligonucleotides.

Materials:

-

GalNAc phosphoramidite

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking agent)

-

Anhydrous acetonitrile

-

Ammonia solution for cleavage and deprotection

Procedure:

-

Oligonucleotide Synthesis: The oligonucleotide is synthesized on the CPG solid support using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

-

GalNAc Coupling: In the final coupling cycle, the GalNAc phosphoramidite is introduced. The phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the synthesis column along with an activator (e.g., dicyanoimidazole). The coupling time may be extended compared to standard nucleoside phosphoramidites to ensure high coupling efficiency.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

-

Cleavage and Deprotection: The synthesized GalNAc-oligonucleotide conjugate is cleaved from the CPG support and the protecting groups are removed by treatment with an ammonia solution at elevated temperature.

-

Purification: The crude product is purified using techniques such as reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

-

Analysis: The purity and identity of the final conjugate are confirmed by HPLC and mass spectrometry.

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic efficacy of Tri-GalNAc conjugated molecules is dependent on their recognition and internalization by the asialoglycoprotein receptor (ASGPR) on hepatocytes.

Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugate.

The process begins with the high-affinity binding of the trivalent GalNAc ligand to the ASGPR on the hepatocyte surface. This binding event triggers clathrin-mediated endocytosis, leading to the formation of an early endosome containing the receptor-ligand complex. The acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor. Subsequently, the ASGPR is recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm to exert its biological effect (e.g., RNA interference for siRNAs) or, in the case of LYTACs, trafficked to the lysosome for degradation of the target protein.

Applications in Drug Development

The unique targeting properties of this compound have positioned it as a cornerstone in the development of liver-specific therapeutics.

GalNAc-Conjugated Oligonucleotides

The conjugation of Tri-GalNAc to siRNAs and ASOs has been shown to dramatically increase their potency for silencing gene expression in hepatocytes. This allows for lower effective doses, reducing the potential for off-target effects and improving the therapeutic index. Several GalNAc-siRNA conjugates have received regulatory approval for the treatment of various genetic disorders.

Lysosome-Targeting Chimeras (LYTACs)

This compound is a key component in the synthesis of GalNAc-LYTACs. These bifunctional molecules consist of a Tri-GalNAc ligand linked to a binder (e.g., an antibody or small molecule) that recognizes a specific extracellular or membrane protein. The Tri-GalNAc moiety directs the entire complex to the hepatocyte, where ASGPR-mediated endocytosis leads to the lysosomal degradation of the target protein. This technology opens up new avenues for targeting proteins that are otherwise difficult to address with traditional small molecule inhibitors.

Caption: General workflow for the synthesis of a GalNAc-LYTAC.

Quantitative Data

The efficiency of GalNAc-mediated delivery and the resulting biological activity have been quantified in numerous studies.

| Parameter | Observation | Reference(s) |

| Potency Enhancement of ASOs | 10 to 30-fold increase in potency in hepatocytes and in vivo. | |

| Uptake Efficiency | Significant uptake of GalNAc-conjugated siRNAs in primary human hepatocytes, even in the presence of serum proteins. | |

| Receptor Occupancy | Despite a >50% reduction in ASGPR levels, the activity of GalNAc-conjugates was retained, suggesting sufficient receptor capacity. | |

| LYTAC-mediated Degradation | GalNAc-LYTACs selectively degraded target proteins (e.g., EGFR, HER2) in ASGPR-positive cells. | |

| Pharmacokinetics | Site-specific conjugation of GalNAc to antibodies improved the pharmacokinetic profile of GalNAc-LYTACs in vivo. |

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers focused on liver-specific therapies. Its ability to harness the natural endocytic pathway of the asialoglycoprotein receptor provides a robust mechanism for the targeted delivery of a wide range of therapeutic modalities. The continued exploration of Tri-GalNAc-based conjugates holds immense promise for the treatment of various liver diseases and for expanding the druggable proteome through technologies like LYTACs.

References

- 1. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide | MDPI [mdpi.com]

- 4. WO2020234208A1 - Process for the preparation of galnac phosphoramidite epimers - Google Patents [patents.google.com]

An In-depth Technical Guide to Tri-GalNAc(OAc)3 TFA: Properties, Synthesis, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri-GalNAc(OAc)3 TFA, a key reagent in the development of targeted therapeutics. The document details its chemical and physical properties, provides insights into its synthesis, and outlines its application in Lysosome-Targeting Chimeras (LYTACs) for the degradation of cell-surface proteins.

Core Quantitative Data

This compound is a trivalent N-acetylgalactosamine (GalNAc) derivative, functionalized as a trifluoroacetic acid (TFA) salt to improve its stability and solubility.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 1907.93 g/mol | [1][2][3][4] |

| Molecular Formula | C81H129F3N10O38 | |

| CAS Number | 1159408-65-7 | |

| Purity | ≥98% | |

| Appearance | White to off-white solid/oil | |

| Solubility | Soluble in DMSO |

Mechanism of Action: A Ligand for Targeted Degradation

This compound serves as a critical building block for the synthesis of GalNAc-LYTACs. The tri-GalNAc moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity allows for the targeted delivery of LYTACs to liver cells.

The LYTAC platform leverages this targeted delivery to eliminate pathogenic cell-surface proteins. A LYTAC molecule consists of a ligand that binds to a target protein (e.g., an antibody against EGFR) conjugated to a lysosome-targeting moiety, in this case, the tri-GalNAc ligand. The binding of the tri-GalNAc portion of the LYTAC to the ASGPR on a hepatocyte triggers receptor-mediated endocytosis. The entire complex, including the target protein, is then trafficked to the lysosome for degradation. This mechanism effectively reduces the levels of target proteins and can inhibit downstream signaling pathways, such as the EGFR-mediated Akt and MAPK signals.

Experimental Protocols

Synthesis of a Triantennary GalNAc Ligand Core

Key Steps:

-

Preparation of GalNAc Acid Chloride: GalNAc acid is reacted with oxalyl chloride and triethylamine in dichloromethane (DCM) to form the corresponding acid chloride.

-

Amine Deprotection: The trifluoroacetic acid (TFA) protective group on a core amine structure is removed.

-

Coupling Reaction: The GalNAc acid chloride solution is added dropwise to the deprotected amine in DCM. The reaction mixture is stirred for several hours.

-

Work-up and Purification: The resulting solution is concentrated under vacuum. The crude product can then be purified using flash chromatography.

Note: The final step to obtain the TFA salt would involve treatment with trifluoroacetic acid.

Preparation of this compound Solutions for In Vitro and In Vivo Studies

In Vitro Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 100 mg/mL (52.41 mM). Ultrasonic agitation may be required to achieve complete dissolution.

In Vivo Formulations:

-

Formulation 1 (PEG/Tween): Prepare a solution by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility is approximately 2.5 mg/mL (1.31 mM).

-

Formulation 2 (SBE-β-CD): Prepare a solution by adding solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in saline). The solubility is approximately 2.5 mg/mL (1.31 mM).

-

Formulation 3 (Corn Oil): Prepare a solution by adding solvents in the following order: 10% DMSO and 90% corn oil. The solubility is approximately 2.5 mg/mL (1.31 mM).

Note: Ultrasonic agitation may be necessary for all in vivo formulations to ensure a clear solution.

Western Blot Analysis of EGFR Degradation

This protocol details the steps to assess the degradation of a target protein, such as EGFR, in cells treated with a GalNAc-LYTAC synthesized using this compound.

1. Cell Lysis and Protein Quantification:

-

Wash treated cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., EGFR) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

Visualizations

Signaling Pathway of ASGPR-Mediated LYTAC Endocytosis

Caption: ASGPR-mediated endocytosis and lysosomal degradation pathway initiated by a GalNAc-LYTAC.

Experimental Workflow for Western Blot Analysis

Caption: A typical experimental workflow for analyzing protein degradation via Western blot.

References

Navigating the Physicochemical Landscape of Tri-GalNAc(OAc)3 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-GalNAc(OAc)3 TFA, a trivalent N-acetylgalactosamine derivative, is a critical component in the targeted delivery of therapeutics, particularly to hepatocytes. Its efficacy and stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound, drawing from publicly available data. It is designed to be a valuable resource for researchers and professionals in drug development, offering tabulated data for ease of comparison, detailed experimental protocols for solution preparation, and a visual representation of its biological mechanism of action. While direct, in-depth studies on the forced degradation and comprehensive solubility profile of this specific molecule are limited in peer-reviewed literature, this guide synthesizes available information to support its effective handling and application.

Introduction

The strategic design of targeted drug delivery systems is a cornerstone of modern therapeutic development. This compound has emerged as a key ligand for targeting the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2] This specificity makes it an invaluable tool for the development of liver-targeted therapies, including antisense oligonucleotides and lysosome-targeting chimeras (LYTACs).[1][3] The trifluoroacetic acid (TFA) salt form of the peracetylated triantennary GalNAc amine is often utilized in chemical synthesis and purification processes.[] Understanding the solubility and stability of this compound is paramount for its successful application, from initial experimental design to formulation and in vivo studies. This guide aims to consolidate the available data on these critical parameters.

Solubility Profile

| Solvent/System | Reported Solubility | Concentration (mM) | Notes |

| In Vitro Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble | - | General observation from multiple suppliers. |

| In Vivo Formulations | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL | 1.31 mM | Clear solution; may require sonication. |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | 1.31 mM | Clear solution; may require sonication. |

| 10% DMSO, 90% corn oil | 2.5 mg/mL | 1.31 mM | Clear solution; may require sonication. |

Stability and Storage

The stability of this compound is crucial for maintaining its structural integrity and biological activity. The acetyl protecting groups are susceptible to hydrolysis, particularly under basic conditions. The following table summarizes the recommended storage conditions and known stability information.

| Condition | Duration | Notes |

| Powder | ||

| -20°C | 3 years | Recommended for long-term storage of the solid powder. |

| 4°C | - | Indicated for sealed storage, away from moisture and light. |

| In Solvent | ||

| -80°C in DMSO | 6 months | For stock solutions. |

| -20°C in DMSO | 1 month | For stock solutions. |

While specific forced degradation studies on this compound are not extensively published, studies on GalNAc-siRNA conjugates suggest that the GalNAc ligand itself is generally stable under physiological conditions. However, the ester linkages of the acetate protecting groups are prone to hydrolysis. It is therefore recommended to prepare fresh solutions for in vivo experiments and to store stock solutions in anhydrous DMSO at low temperatures.

Experimental Protocols

Preparation of Stock Solutions

Consistent and accurate preparation of stock solutions is fundamental to reproducible experimental outcomes.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).

-

Vortex the solution thoroughly until the solid is completely dissolved.

-

If necessary, use an ultrasonic bath to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of In Vivo Formulations

The following protocols are based on formulations reported to yield a clear solution at 2.5 mg/mL.

Protocol 1: PEG300/Tween-80 Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 10% of the final volume from the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly.

-

Add 5% of the final volume of Tween-80 and mix until a homogeneous solution is formed.

-

Add 45% of the final volume of saline and mix well.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Protocol 2: SBE-β-CD Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 10% of the final volume from the DMSO stock solution.

-

Add 90% of the final volume of a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

Mix thoroughly. Sonication may be required to obtain a clear solution.

Mechanism of Action: ASGPR-Mediated Endocytosis

Tri-GalNAc serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), facilitating the internalization of conjugated molecules into hepatocytes. This process is a key example of receptor-mediated endocytosis.

Caption: ASGPR-mediated endocytosis of Tri-GalNAc conjugates.

Discussion and Future Perspectives

The available data provides a foundational understanding of the solubility and stability of this compound. However, for advanced drug development and formulation, a more detailed physicochemical characterization is warranted. Future studies should focus on:

-

Quantitative Solubility: Determining the solubility in a broader range of pharmaceutically relevant solvents and buffer systems at different pH values and temperatures.

-

Forced Degradation Studies: Performing systematic forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions. This would identify potential degradation products and pathways, which is critical for developing stability-indicating analytical methods.

-

Stability in Biological Media: Assessing the stability of the compound in plasma and other relevant biological fluids to better predict its in vivo fate.

Conclusion

This compound is a vital tool for liver-targeted therapies. While the information presented in this guide offers a solid starting point for its use, it also highlights the need for more comprehensive physicochemical characterization. By understanding its solubility and stability, researchers can optimize its handling, formulation, and ultimately, its therapeutic potential. The provided protocols and diagrams serve as practical resources for the scientific community engaged in the development of next-generation targeted therapeutics.

References

A Technical Guide to Tri-GalNAc for Targeted Hepatocyte Delivery

Executive Summary: The targeted delivery of therapeutics to specific cell types remains a pivotal challenge in drug development. For liver-directed therapies, the conjugation of molecules to trivalent N-acetylgalactosamine (Tri-GalNAc) has emerged as a clinically validated and highly effective strategy. This ligand specifically binds with high avidity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid, receptor-mediated endocytosis, enabling the efficient internalization of a wide range of therapeutic payloads, from small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to larger constructs like lysosome-targeting chimeras (LYTACs). The success of this approach is underscored by several FDA-approved oligonucleotide drugs that leverage Tri-GalNAc for enhanced potency and subcutaneous administration. This guide provides a detailed overview of the Tri-GalNAc targeting platform, including its mechanism of action, quantitative performance data, key applications, and relevant experimental protocols for researchers and drug development professionals.

The Tri-GalNAc Ligand and the Asialoglycoprotein Receptor

The efficacy of the Tri-GalNAc platform is rooted in the specific biochemical interaction between the ligand and its receptor.

Ligand Chemistry: The Power of Trivalency

The compound Tri-GalNAc(OAc)3 TFA is a trivalent N-acetylgalactosamine derivative, often used as a synthon for creating more complex conjugates.[1] The "(OAc)3" signifies that the hydroxyl groups of the three GalNAc sugars are protected with acetate groups, which are typically removed during synthesis to expose the active sugar moieties required for receptor binding. The "TFA" indicates a trifluoroacetate salt, a common counterion from purification processes.

A single GalNAc sugar binds to the ASGPR with relatively low affinity.[2] However, conjugating three GalNAc moieties onto a single scaffold dramatically increases the binding avidity through a multivalent "cluster effect".[3][4] This trivalent arrangement, with an optimal spacing of approximately 15–20 Å between each sugar, achieves nanomolar-level affinity, a significant enhancement that is critical for efficient in vivo targeting.[2]

The Target: Asialoglycoprotein Receptor (ASGPR)

ASGPR is an ideal target for hepatocyte-specific delivery for several key reasons:

-

High and Specific Expression: ASGPR is abundantly and almost exclusively expressed on the sinusoidal surface of hepatocytes, with approximately 500,000 copies per cell.

-

High Capacity and Rapid Internalization: The receptor efficiently clears circulating glycoproteins by binding terminal galactose or GalNAc residues, triggering rapid clathrin-mediated endocytosis.

-

Rapid Recycling: Following internalization and ligand release in the acidic environment of the endosome, the receptor is rapidly recycled back to the cell surface, ready for further ligand binding.

Mechanism of Action: Receptor-Mediated Endocytosis

The delivery of Tri-GalNAc conjugates into the hepatocyte cytoplasm is a multi-step process.

-

Binding: The Tri-GalNAc-conjugated therapeutic circulates in the bloodstream and, upon reaching the liver sinusoids, binds with high affinity to the ASGPR on the hepatocyte surface.

-

Internalization: This binding event initiates the clustering of ASGPRs into clathrin-coated pits, which are then internalized to form endosomes.

-

Endosomal Trafficking and Dissociation: As the endosome matures, its internal pH decreases. This acidification causes the Tri-GalNAc conjugate to dissociate from the ASGPR.

-

Receptor Recycling: The unbound ASGPR is sorted into vesicles that traffic back to the cell membrane, while the conjugate remains within the endosome.

-

Endosomal Escape and Payload Release: A small but therapeutically sufficient fraction of the payload escapes the endosome and enters the cytoplasm. This step is considered rate-limiting and its precise mechanism is not fully understood. Once in the cytoplasm, the active therapeutic (e.g., an siRNA) can engage with its target. The GalNAc ligand itself is typically cleaved and degraded by endosomal glycosidases.

Figure 1: Cellular uptake pathway of a Tri-GalNAc conjugated therapeutic via ASGPR-mediated endocytosis.

Quantitative Performance Data

The advantages of Tri-GalNAc conjugation are quantifiable through binding affinity, pharmacokinetic profiles, and in vivo potency.

| Parameter | Monovalent GalNAc | Trivalent GalNAc (Tri-GalNAc) | Reference |

| Binding Affinity (Kd) | ~40 µM | Nanomolar (nM) range | |

| Affinity Improvement | Baseline | ~1,000,000-fold increase vs. monovalent |

| Parameter | Typical Value (Human/Non-clinical) | Description | Reference |

| Administration Route | Subcutaneous (SC) | Enables patient self-administration and avoids first-pass metabolism. | |

| Time to Max Plasma Conc. (Tmax) | 0.25 - 5 hours | Indicates rapid absorption from the SC space into circulation. | |

| Plasma Half-life | Short (hours) | Reflects rapid and efficient uptake from plasma into the liver. | |

| Liver Half-life | Long (weeks/months) | The conjugate is retained in hepatocytes, leading to a prolonged duration of action. | |

| Hepatocyte Uptake | >80% of dose | Compared to ~12% for unconjugated oligonucleotides. | |

| Potency Enhancement | 6 to 10-fold | Increased delivery to the target cell significantly lowers the required effective dose. |

Key Applications and Approved Therapeutics

Tri-GalNAc conjugation is a versatile platform technology applicable to multiple therapeutic modalities targeting the liver.

Oligonucleotide Therapeutics (siRNA and ASO)

This is the most mature application for Tri-GalNAc technology. By attaching the ligand to the 3' end of the sense strand of an siRNA or the 5' end of an ASO, these large, hydrophilic molecules can be delivered efficiently to hepatocytes following a simple subcutaneous injection. This has led to a new class of medicines for treating liver-expressed genetic diseases.

| Drug Name | Company | Therapeutic Area | Status |

| Givosiran | Alnylam | Acute Hepatic Porphyria | Approved |

| Lumasiran | Alnylam | Primary Hyperoxaluria Type 1 | Approved |

| Inclisiran | Alnylam/Novartis | Hypercholesterolemia | Approved |

| Vutrisiran | Alnylam | hATTR Amyloidosis | Approved |

Lysosome-Targeting Chimeras (LYTACs)

A newer application involves using Tri-GalNAc to hijack the ASGPR endocytic pathway for a different purpose: the degradation of extracellular or membrane-bound proteins. In the LYTAC approach, a Tri-GalNAc ligand is linked to a binder (e.g., an antibody or small molecule) that recognizes a target protein on the cell surface. The entire complex is then internalized via ASGPR and trafficked to the lysosome, where the target protein is degraded. This strategy expands the scope of targeted protein degradation beyond intracellular targets.

Figure 2: Logical relationship showing the versatility of the Tri-GalNAc ligand for different therapeutic outcomes.

Experimental Protocols and Methodologies

Solid-Phase Synthesis and Conjugation of Oligonucleotides

Tri-GalNAc is typically incorporated into oligonucleotides during solid-phase synthesis using a phosphoramidite building block or a specialized CPG solid support. This allows for the precise, automated construction of the final conjugate.

Figure 3: A generalized experimental workflow for the solid-phase synthesis of a 5'-Tri-GalNAc oligonucleotide conjugate.

Protocol: In Vitro ASGPR-Mediated Protein Uptake Assay

This protocol provides a method to confirm that a Tri-GalNAc conjugate can mediate the uptake of a target protein into ASGPR-expressing cells.

-

Objective: To quantify the ASGPR-dependent internalization of a target protein mediated by a Tri-GalNAc conjugate.

-

Materials:

-

ASGPR-expressing cells (e.g., HepG2).

-

Fluorescently labeled target protein (e.g., NeutrAvidin-650).

-

Tri-GalNAc conjugate designed to bind the target (e.g., Tri-GalNAc-biotin).

-

Control ligand without binding moiety (e.g., Tri-GalNAc-COOH).

-

Lysosome stain (e.g., LysoTracker).

-

Cell culture medium, plates (96-well for quantification), and confocal microscopy supplies.

-

-

Procedure:

-

Cell Seeding: Plate HepG2 cells in a 96-well plate (for plate reader analysis) or on glass-bottom dishes (for microscopy) and allow them to adhere overnight.

-

Treatment Preparation: Prepare treatment solutions in cell culture medium. For example:

-

Condition A (Target Alone): 500 nM fluorescent protein.

-

Condition B (Target + Conjugate): 500 nM fluorescent protein + 2 µM Tri-GalNAc conjugate.

-

Condition C (Competition Control): 500 nM fluorescent protein + 2 µM Tri-GalNAc conjugate + excess free Tri-GalNAc ligand to demonstrate competition for ASGPR.

-

-

Incubation: Remove old medium from cells and add the treatment solutions. Incubate for a set time course (e.g., 1, 2, or 4 hours) at 37°C.

-

Quantification (Plate Reader):

-

Wash the cells thoroughly with PBS to remove any non-internalized protein.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader. Increased fluorescence in Condition B vs. A indicates conjugate-mediated uptake.

-

-

Visualization (Confocal Microscopy):

-

During the last 30-60 minutes of incubation, add a lysosomal stain like LysoTracker.

-

Wash cells with PBS and fix if necessary.

-

Image the cells using a confocal microscope. Co-localization of the fluorescent protein and the lysosomal stain confirms trafficking to the lysosome.

-

-

Conclusion

The Tri-GalNAc hepatocyte targeting platform represents a landmark achievement in drug delivery. Its ability to leverage a highly specific biological uptake mechanism has transformed oligonucleotide therapeutics from a promising concept into a clinical reality. The platform's defined chemistry, robust in vivo performance, and proven safety profile make it a leading strategy for the development of liver-directed medicines. Future innovations will likely expand its use to other payloads and refine the design of ligands and linkers to further optimize therapeutic outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]

- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Acetyl Groups in Tri-GalNAc(OAc)3 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of acetyl groups in the synthetic precursor, Tri-GalNAc(OAc)3 TFA. This compound is a cornerstone in the development of liver-targeted therapeutics, leveraging the high-affinity interaction between N-acetylgalactosamine (GalNAc) and the asialoglycoprotein receptor (ASGPR) on hepatocytes. The acetyl groups, while seemingly simple, play a multifaceted and critical role during the chemical synthesis of the trivalent GalNAc ligand. This guide will elucidate the function of these acetyl groups as protecting agents, their influence on reaction stereochemistry, and the necessity of their removal for biological activity. Detailed experimental protocols and quantitative data are provided to support the concepts discussed.

The Core Tri-GalNAc Ligand and its Function

The Tri-GalNAc (triantennary N-acetylgalactosamine) cluster is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and specifically expressed on the surface of hepatocytes.[1][2] This specific interaction is exploited for the targeted delivery of a wide range of therapeutics, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and lysosome-targeting chimeras (LYTACs), to the liver.[3][4][5] The trivalent presentation of GalNAc residues leads to a significant increase in binding affinity to the trimeric ASGPR, a phenomenon known as the "cluster effect," with binding affinities shifting from the micromolar (mM) range for monovalent GalNAc to the nanomolar (nM) range for trivalent ligands.

The trifluoroacetate (TFA) salt form of the molecule, as indicated by "TFA" in the name, is often used to improve the solubility and stability of the synthetic intermediate, facilitating its handling and purification.

The Pivotal Function of Acetyl (OAc) Groups in Synthesis

In Tri-GalNAc(OAc)3, the "(OAc)3" denotes that the hydroxyl groups on each of the three GalNAc sugar rings are protected as acetyl esters. These acetyl groups are not part of the final, biologically active ligand. Instead, they are temporary fixtures essential for the successful chemical synthesis of the complex Tri-GalNAc structure. Their functions are threefold:

-

Protection of Hydroxyl Groups: Carbohydrates are polyhydroxylated molecules, presenting a significant challenge in selectively modifying one hydroxyl group in the presence of others. Acetyl groups serve as robust protecting groups, masking the reactive hydroxyls to prevent unwanted side reactions during the assembly of the triantennary structure and the attachment of linkers or cargo molecules.

-

Stereochemical Control via Neighboring Group Participation: The acetyl group at the C-2 position of the galactosamine ring plays a crucial role in directing the stereochemical outcome of glycosylation reactions. During the formation of the glycosidic bond, the C-2 acetyl group can attack the anomeric center, forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the sugar, forcing the incoming alcohol (glycosyl acceptor) to attack from the opposite face. This mechanism, known as neighboring group participation, reliably leads to the formation of a 1,2-trans-glycosidic linkage, which is critical for the correct geometry and subsequent recognition by the ASGPR.

-

Modulation of Reactivity (Disarming Effect): As electron-withdrawing groups, acetyl esters reduce the electron density at the anomeric center of the glycosyl donor. This "disarming" effect makes the acetylated glycosyl donor less reactive. Chemists can exploit this phenomenon in complex oligosaccharide synthesis to selectively activate different glycosyl donors in a specific sequence.

It is imperative to understand that for the Tri-GalNAc ligand to bind to the ASGPR, these protective acetyl groups must be removed in a final deprotection step to expose the free hydroxyl groups. The interaction with the receptor is primarily mediated by the hydroxyl groups at the C-3 and C-4 positions of the GalNAc residues.

Quantitative Data

The following tables summarize quantitative data illustrating the importance of the trivalent structure and the impact of protecting groups on synthetic outcomes.

| Ligand Configuration | Binding Affinity (Kd) to ASGPR | Fold Increase in Affinity |

| Monovalent GalNAc | ~40 µM | 1x |

| Trivalent GalNAc | Nanomolar (nM) range | ~1000x |

| Table 1: Comparison of Binding Affinities of Monovalent vs. Trivalent GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR). The data highlights the "cluster effect," where the trivalent presentation of GalNAc dramatically increases binding affinity. |

| Glycosyl Donor Protecting Group at C-2 | Glycosylation Product | Stereoselectivity (1,2-trans : 1,2-cis) |

| Acetyl (Participating) | 1,2-trans glycoside | High to excellent (often >95:5) |

| Benzyl (Non-participating) | Mixture of 1,2-trans and 1,2-cis glycosides | Variable, often poor |

| Table 2: Influence of C-2 Protecting Group on the Stereochemical Outcome of Glycosylation Reactions. The participating nature of the acetyl group leads to high stereoselectivity for the desired 1,2-trans product. |

Experimental Protocols

General Protocol for the Synthesis of a Tri-GalNAc Cluster

The synthesis of a Tri-GalNAc cluster is a multi-step process involving the preparation of a per-acetylated GalNAc donor, a trivalent scaffold, and subsequent glycosylation and deprotection steps.

Materials:

-

Per-acetylated GalNAc donor (e.g., a glycosyl bromide or trichloroacetimidate)

-

Trivalent scaffold with three acceptor hydroxyl groups

-

Glycosylation promoter (e.g., silver triflate, trimethylsilyl triflate)

-

Anhydrous dichloromethane (DCM) as solvent

-

Molecular sieves (4 Å)

-

Quenching agent (e.g., triethylamine)

-

Silica gel for column chromatography

Procedure:

-

Dry the trivalent scaffold and molecular sieves under high vacuum.

-

Dissolve the trivalent scaffold and the per-acetylated GalNAc donor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).

-

Dissolve the glycosylation promoter in anhydrous DCM and add it dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Allow the mixture to warm to room temperature, filter through celite, and concentrate under reduced pressure.

-

Purify the resulting per-acetylated Tri-GalNAc cluster by silica gel column chromatography.

Protocol for Deacetylation of Tri-GalNAc(OAc)3 (Zemplén Deacetylation)

This protocol describes the removal of the acetyl protecting groups to yield the biologically active Tri-GalNAc ligand.

Materials:

-

Per-acetylated Tri-GalNAc compound

-

Anhydrous methanol

-

Sodium methoxide solution (e.g., 0.5 M in methanol)

-

Amberlite IR120 (H+) resin or other acidic resin

-

pH paper

Procedure:

-

Dissolve the per-acetylated Tri-GalNAc compound in anhydrous methanol under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Add a catalytic amount of sodium methoxide solution dropwise. The solution should become slightly basic (pH ~8-9).

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

-

Neutralize the reaction by adding Amberlite IR120 (H+) resin until the pH of the solution is neutral (~7).

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting residue is the deacetylated Tri-GalNAc ligand, which can be further purified if necessary (e.g., by size-exclusion chromatography or HPLC).

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Architectonics of Hepatic Delivery: A Technical Guide to Triantennary GalNAc Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, the liver has emerged as a highly accessible and clinically significant organ. A key technology unlocking this potential is the use of triantennary N-acetylgalactosamine (GalNAc) conjugates. By hijacking a highly specific and efficient endogenous pathway, these constructs enable the precise delivery of a variety of therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to hepatocytes. This targeted approach significantly enhances therapeutic efficacy while minimizing off-target effects, a paradigm shift in the treatment of various liver-associated diseases.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core principles of triantennary GalNAc conjugates, from their rational design and synthesis to their preclinical and clinical applications.

Mechanism of Action: The Asialoglycoprotein Receptor (ASGPR) Pathway

The remarkable specificity of triantennary GalNAc conjugates for hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of these liver cells. The ASGPR's primary physiological role is the clearance of desialylated glycoproteins from circulation. Triantennary GalNAc conjugates mimic these natural ligands, exhibiting high-affinity binding to the receptor. This interaction triggers a highly efficient process of clathrin-mediated endocytosis, internalizing the conjugate into the hepatocyte.

Caption: ASGPR-mediated endocytosis of a triantennary GalNAc conjugate.

Once inside the endosome, the acidic environment facilitates the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of uptake, while the therapeutic payload is released into the cytoplasm to engage its target. In the case of siRNA, it is loaded into the RNA-induced silencing complex (RISC), leading to the sequence-specific cleavage and degradation of the target messenger RNA (mRNA).

Synthesis and Structure-Activity Relationships

The synthesis of triantennary GalNAc conjugates is a critical aspect of their development, with various strategies employed to optimize their efficacy and manufacturing scalability. Both solid-phase and solution-phase conjugation methods have been successfully utilized. A common approach involves the synthesis of a triantennary GalNAc cluster phosphoramidite, which can then be incorporated at the 5' end of an oligonucleotide during automated synthesis.

Extensive structure-activity relationship (SAR) studies have been conducted to define the optimal architecture of the GalNAc cluster for high-affinity ASGPR binding. These studies have revealed that a triantennary arrangement of GalNAc residues is crucial for potent in vivo activity. The spatial orientation and the length of the linker connecting the GalNAc moieties to the oligonucleotide backbone significantly influence binding affinity and subsequent gene silencing. Simplified tris-based GalNAc clusters have been identified that offer a balance of high potency and efficient, cost-effective synthesis.

Caption: General workflow for the synthesis of triantennary GalNAc conjugates.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various triantennary GalNAc conjugates.

Table 1: Preclinical In Vivo Efficacy of Triantennary GalNAc Conjugates

| Conjugate Type | Target | Animal Model | Dose (mg/kg) | Route | % Target mRNA Reduction (Liver) | Reference |

| GalNAc-ASO | Apo(a) | Human LPA Transgenic Mice | 2 | SC | >90% | |

| GalNAc-siRNA | ANGPTL3 | C57BL/6 Mice | 3 | SC | ~83% (Day 14) | |

| GalNAc-ASO | SRB-1, A1AT, FXI, TTR, ApoC III | Mice | 0.5 - 2 | SC | ED50 values | |

| GalNAc-siRNA | TTR | Mice with reduced ASGPR | 2.5 | SC | Activity retained despite 50% receptor reduction |

Table 2: Pharmacokinetic Parameters of Triantennary GalNAc Conjugates in Preclinical Models

| Conjugate Type | Animal Model | Tmax (hours) | Plasma Half-life | Tissue Half-life (Liver) | Reference |

| GalNAc-ASO | CD-1 Mice | ~1-4 | Rapid Clearance | 7-8 days (unconjugated ASO) | |

| GalNAc-siRNA | Rats | - | Rapid Distribution | - | |

| GalNAc-siRNA | Monkeys | 1-4 | Rapid Clearance | - |

Table 3: Clinical Efficacy of Approved and Investigational Triantennary GalNAc-siRNA Conjugates

| Drug Name (Active Ingredient) | Target | Indication | Phase | Dosing Regimen | Key Efficacy Endpoint | % Reduction | Reference |

| Givosiran (ALN-AS1) | ALAS1 | Acute Hepatic Porphyria (AHP) | 3 (ENVISION) | 2.5 mg/kg monthly | Annualized attack rate | 74% | |

| Lumasiran (ALN-GO1) | GO | Primary Hyperoxaluria Type 1 (PH1) | 3 (ILLUMINATE-A) | 3 mg/kg monthly for 3 doses, then quarterly | 24-hour urinary oxalate reduction | 63% (at 36 months) | |

| Inclisiran (ALN-PCSsc) | PCSK9 | Hypercholesterolemia | Approved | 284 mg twice yearly | LDL-C Reduction | ~50% | - |

| Revusiran (ALN-TTRsc) | TTR | hATTR Amyloidosis with Cardiomyopathy | 3 (ENDEAVOUR) | 500 mg weekly | 6-min walk test distance | Study terminated |

Experimental Protocols

Synthesis of a Triantennary GalNAc Phosphoramidite

This protocol is a generalized representation based on published methods.

Materials:

-

Commercially available protected GalNAc monomers

-

Tris(hydroxymethyl)aminomethane (Tris) or other suitable trivalent scaffold

-

Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

-

Activating agents for coupling reactions (e.g., HBTU, HATU)

-

Phosphitylating reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)

-

Anhydrous solvents (DCM, ACN, Pyridine)

-

Silica gel for column chromatography

Procedure:

-

Scaffold Synthesis: Synthesize a trivalent scaffold with appropriate linkers for attachment of GalNAc monomers and the phosphoramidite moiety.

-

GalNAc Monomer Attachment: Couple three equivalents of the protected GalNAc monomer to the trivalent scaffold using standard amide bond formation or other suitable coupling chemistry.

-

Deprotection and Protection: Selectively deprotect the hydroxyl group on the scaffold designated for phosphitylation and protect it with a dimethoxytrityl (DMT) group.

-

Phosphitylation: React the DMT-protected triantennary GalNAc cluster with a phosphitylating reagent in the presence of an activator (e.g., ethylthiotetrazole) to generate the final phosphoramidite.

-

Purification: Purify the final product by silica gel column chromatography.

In Vivo Efficacy Evaluation in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of a GalNAc-siRNA conjugate.

Materials:

-

GalNAc-siRNA conjugate dissolved in sterile saline or PBS

-

C57BL/6 mice (or other appropriate strain)

-

Subcutaneous injection supplies

-

Anesthesia

-

Blood collection supplies (e.g., retro-orbital sinus)

-

Tissue harvesting tools

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

ELISA kits for target protein quantification

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

-

Dosing: Administer the GalNAc-siRNA conjugate via subcutaneous injection at the desired dose (e.g., 0.3, 1, 3 mg/kg). Include a vehicle control group.

-

Sample Collection: At predetermined time points (e.g., day 7, 14, 28), collect blood samples for serum preparation.

-

Tissue Harvesting: At the end of the study, euthanize the mice and harvest the liver.

-

RNA Analysis: Extract total RNA from a portion of the liver and perform qRT-PCR to quantify the target mRNA levels, normalizing to a housekeeping gene.

-

Protein Analysis: Homogenize a portion of the liver for protein extraction and quantify the target protein levels using an ELISA or Western blot. Analyze serum samples for target protein levels using ELISA.

-

Data Analysis: Calculate the percentage of target mRNA and protein reduction compared to the vehicle-treated control group.

ASGPR Binding Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of GalNAc conjugates for the ASGPR.

Materials:

-

Recombinant human ASGPR

-

Fluorescently labeled triantennary GalNAc ligand (tracer)

-

Unlabeled triantennary GalNAc conjugate (competitor)

-

Assay buffer (e.g., Tris-buffered saline with calcium chloride)

-

Microplate reader capable of fluorescence polarization or TR-FRET

Procedure:

-

Assay Setup: In a microplate, add a fixed concentration of recombinant ASGPR and the fluorescently labeled tracer.

-

Competition: Add increasing concentrations of the unlabeled GalNAc conjugate to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization or TR-FRET signal in each well.

-

Data Analysis: Plot the signal as a function of the competitor concentration and fit the data to a suitable binding model to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Quantification of siRNA in Liver Tissue

This protocol details the quantification of siRNA in liver tissue using stem-loop RT-PCR.

Materials:

-

Liver tissue from treated and control animals

-

RNA extraction kit suitable for small RNAs

-

Reverse transcription kit with stem-loop primers specific for the siRNA

-

Real-time PCR system and reagents

-

Synthetic siRNA oligonucleotides for standard curve generation

Procedure:

-

RNA Extraction: Extract total RNA, including small RNAs, from a known weight of liver tissue.

-

Reverse Transcription: Perform reverse transcription using a stem-loop RT primer that specifically anneals to the 3' end of the target siRNA.

-

Real-time PCR: Perform real-time PCR using a forward primer specific to the siRNA sequence and a universal reverse primer that binds to the stem-loop primer sequence.

-

Standard Curve: Generate a standard curve using known concentrations of the synthetic siRNA oligonucleotide.

-

Quantification: Quantify the amount of siRNA in the liver samples by interpolating their Ct values on the standard curve. Normalize the results to the initial tissue weight.

Conclusion

Triantennary GalNAc conjugates represent a mature and clinically validated platform for the targeted delivery of oligonucleotide therapeutics to the liver. Their success is rooted in a deep understanding of the ASGPR-mediated uptake pathway and the meticulous optimization of the conjugate's chemical architecture. The robust and durable gene silencing achieved with this technology has led to the approval of several life-changing medicines and continues to fuel a vibrant pipeline of novel therapies for a wide range of hepatic diseases. As research continues to refine linker chemistries, explore new payloads, and expand the applicability of this targeting strategy, triantennary GalNAc conjugates are poised to remain at the forefront of precision medicine.

References

- 1. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of Tri-GalNAc(OAc)3 TFA in Liver-Specific Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein. A key innovation in this field is the development of tissue-specific degradation strategies. This guide focuses on the pivotal role of Tri-GalNAc(OAc)3 TFA in pioneering liver-specific protein degradation through a technology known as Lysosome-Targeting Chimeras (LYTACs).

LYTACs are bifunctional molecules designed to bridge an extracellular or membrane-bound protein of interest to a lysosome-targeting receptor. This hijacking of the natural receptor-mediated endocytosis pathway results in the engulfment and subsequent degradation of the target protein within the lysosome. The triantennary N-acetylgalactosamine (Tri-GalNAc) moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2] This specificity makes Tri-GalNAc an ideal targeting ligand for liver-directed therapies.

The compound "this compound" is a chemically modified version of the Tri-GalNAc ligand, optimized for the synthesis of these potent LYTAC molecules. The acetate (OAc) groups serve as protecting groups for the hydroxyl moieties on the galactose sugars, preventing unwanted side reactions during chemical synthesis. The trifluoroacetic acid (TFA) salt is formed with a primary amine on the linker portion of the molecule, enhancing its stability and solubility in organic solvents used during the conjugation process.[3][4] This guide will delve into the core principles, experimental validation, and methodologies behind the use of this compound in the targeted degradation of proteins in liver cells.

Mechanism of Action: ASGPR-Mediated Protein Degradation

The fundamental principle behind the Tri-GalNAc-based LYTAC strategy is the hijacking of the ASGPR-mediated endocytic pathway. This process can be broken down into several key steps:

-

Ternary Complex Formation: A GalNAc-LYTAC, which consists of a Tri-GalNAc ligand connected via a linker to a binder for a target protein (e.g., an antibody or a small molecule), first binds to the target protein on the surface of a hepatocyte. Simultaneously, the Tri-GalNAc moiety of the LYTAC engages with an ASGPR on the same cell surface, forming a ternary complex of Target Protein-LYTAC-ASGPR.

-

Endocytosis: The binding of the multivalent Tri-GalNAc ligand to ASGPR triggers clathrin-mediated endocytosis. The entire ternary complex is then internalized into the cell within an endosome.

-

Lysosomal Trafficking: The endosome containing the complex matures and fuses with a lysosome. The acidic environment of the lysosome facilitates the dissociation of the complex.

-

Protein Degradation: The target protein is subsequently degraded by the potent hydrolytic enzymes present within the lysosome.

-

Receptor Recycling: The ASGPR is typically recycled back to the cell surface, ready to mediate another round of internalization.